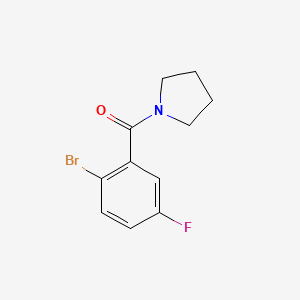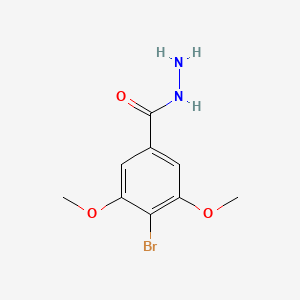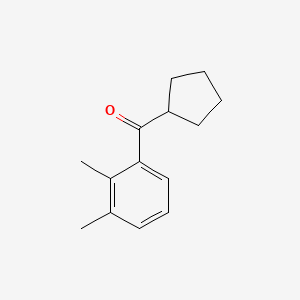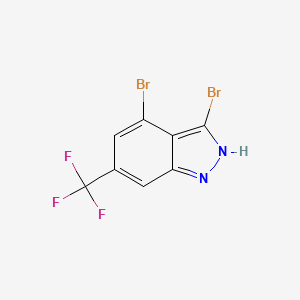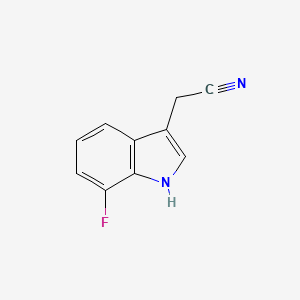
2-(7-Fluor-1H-indol-3-yl)acetonitril
Übersicht
Beschreibung
2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.17 g/mol. It is a type of fluorophore, which are compounds that can emit light upon being excited .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(1H-indol-3-yl)acetonitrile-based fluorophores, has been reported in the literature . These fluorophores were synthesized by incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .Molecular Structure Analysis
The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis
The absorption of similar compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Wissenschaftliche Forschungsanwendungen
Synthese von diversen heterocyclischen Gerüsten
Indol, eine strukturell vielseitige aromatische Verbindung, hat sich als Schlüsselfaktor bei der Synthese von diversen heterocyclischen Gerüsten über Cycloadditionsreaktionen etabliert . Diese Reaktionen sind vollständig atomeffizient und gelten als grüne Reaktionen . Die Chemie von Indol-basierten Cycloadditionen unterstreicht ihre synthetische Nützlichkeit beim Zugang zu einer breiten Palette an heterocyclischen Architekturen .
Optische Eigenschaften
2-(1H-Indol-3-yl)acetonitril-basierte Fluorophore zeigen eine hohe Fluoreszenzquantenausbeute . Die Eigenschaften des Grund- und des angeregten Zustands der Verbindungen wurden in verschiedenen Lösungsmitteln mit unterschiedlichen Polaritäten analysiert .
Thermische Eigenschaften
Diese Fluorophore weisen auch eine gute thermische Stabilität auf . Dies macht sie zu ausgezeichneten Kandidaten für Anwendungen, die Materialien mit hoher thermischer Beständigkeit erfordern .
Elektrolumineszenzeigenschaften
Die Elektrolumineszenzeigenschaften von 2-(1H-Indol-3-yl)acetonitril-basierten Fluorophoren wurden untersucht . Sie zeigen Elektrolumineszenz bei 564 nm, einen maximalen Stromeffizienz (CE) von 0,687 cd A −1 und einen maximalen externen Quantenausbeute (EQE) von 0,24% .
Organische elektronische Materialien
2-(1H-Indol-3-yl)acetonitril-basierte Fluorophore haben potentielle Anwendungen in der Zwei-Photonen-Absorption, organischen Halbleitern, organischen Photovoltaik (OPVs), organischen Feldeffekttransistoren (OFETs), Informationsspeichern, nichtlinearen Optik (NLO), Sensoren, organischen Leuchtdioden (OLEDs) usw. .
Synthese neuer Fluorophore
Eine Reihe neuer Fluorophore, die auf 2-(1H-Indol-3-yl)acetonitril basieren und mit verschiedenen polycyclischen aromatischen Kohlenwasserstoffen, Carbazol, Pyridin und Triphenylamin versehen sind, wurde entworfen und synthetisiert . Die optischen, elektrochemischen, thermischen und morphologischen Eigenschaften der Fluorophore wurden mit verschiedenen spektroskopischen Techniken untersucht .
Zukünftige Richtungen
The future directions of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and similar compounds could involve their use in the development of organic electronic materials due to their tunable optical and electrical properties . They could be used in applications such as two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 2-(7-fluoro-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile is primarily through its interaction with its targets. The compound’s highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule, including the donor, π–spacer, and acceptor units . This structure facilitates the compound’s interaction with its targets and results in changes at the molecular level.
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound exhibits high fluorescence quantum yield and good thermal stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile’s action are primarily observed in its optical, thermal, and electroluminescence properties . The compound exhibits high fluorescence quantum yield and good thermal stability . Moreover, it shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile. For instance, the compound’s optical, thermal, and electroluminescence properties were analyzed in various solvents with different polarities . Additionally, the compound exhibits better solubility in common organic solvents like dichloromethane, toluene, tetrahydrofuran, chloroform, and N,N-dimethylformamide, but poor solubility in methanol and water due to the presence of hydrophobic aromatic units .
Eigenschaften
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPOTDMLSUPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648000 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-14-7 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


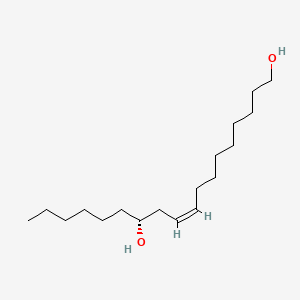


![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)

![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)

![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)

